![molecular formula C13H11ClN2O4S B13587734 Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate CAS No. 622803-51-4](/img/structure/B13587734.png)
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a sulfonylamino linkage attached to a benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 6-chloropyridin-3-amine with a sulfonyl chloride derivative to form the sulfonylamino intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinyl compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(6-chloropyridin-3-yl)oxy]acetate
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- 2-chloro-5-hydroxymethylpyridine
Uniqueness
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
622803-51-4 |
|---|---|
Molekularformel |
C13H11ClN2O4S |
Molekulargewicht |
326.76 g/mol |
IUPAC-Name |
methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-13(17)10-4-2-3-5-11(10)16-21(18,19)9-6-7-12(14)15-8-9/h2-8,16H,1H3 |
InChI-Schlüssel |
MYLIOJBUAHYKAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl |
Löslichkeit |
48 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


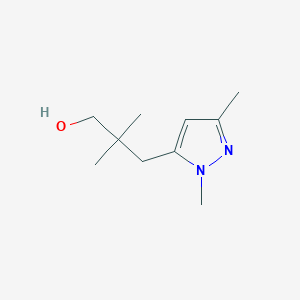
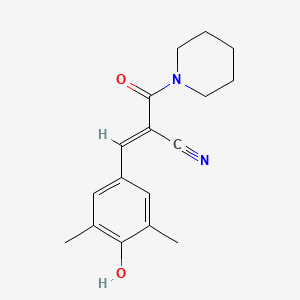
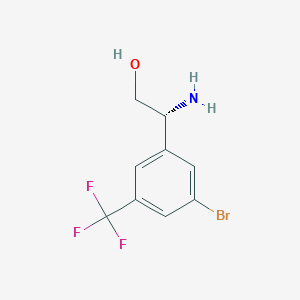

![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
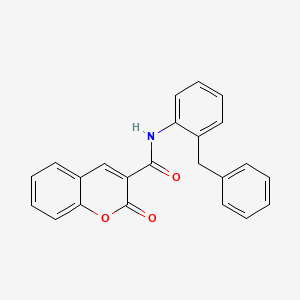
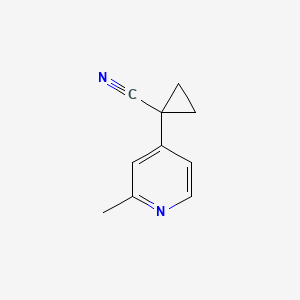
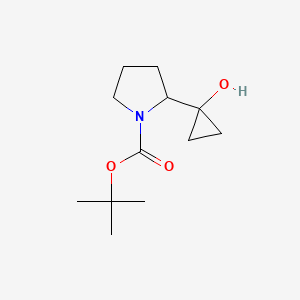


![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)

